Udamp pentapeptide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Udamp pentapeptide is a synthetic compound characterized by its unique sequence of amino acids, specifically designed for various biological applications. Its molecular formula is , indicating a complex structure that includes multiple functional groups essential for its biological activity. Pentapeptides, in general, are formed by the linkage of five amino acids through peptide bonds, resulting in a chain that can exhibit diverse biochemical properties depending on the specific amino acids involved .

The chemical reactivity of Udamp pentapeptide is influenced by its functional groups, particularly the amino and carboxyl groups at the ends of the peptide chain. These groups can participate in various reactions, including:

- Hydrolysis: Under acidic or basic conditions, peptide bonds can be hydrolyzed, leading to the release of individual amino acids.

- Synthesis Reactions: Udamp pentapeptide can be synthesized using solid-phase peptide synthesis or liquid-phase peptide synthesis, where specific protective groups are used to control the formation of peptide bonds .

- Modification Reactions: The compound can undergo modifications such as phosphorylation or acylation, which may enhance its biological activity or stability.

Udamp pentapeptide exhibits significant biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, making it a candidate for developing antimicrobial agents.

- Cell Proliferation: Some studies suggest that it may play a role in promoting cell growth and differentiation, which could be beneficial in tissue engineering and regenerative medicine .

- Cytotoxicity: Like many pentapeptides, Udamp pentapeptide may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in cancer therapy .

The synthesis of Udamp pentapeptide typically involves:

- Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of protected amino acids to a solid support resin. The process involves:

- Liquid-Phase Peptide Synthesis (LPPS): In this method, amino acids are coupled in solution to form shorter peptide fragments, which are then combined to form longer peptides.

Udamp pentapeptide has several potential applications across various fields:

- Cosmetics: Due to its skin-rejuvenating properties, it is often included in anti-aging formulations.

- Pharmaceuticals: Its antimicrobial and cytotoxic properties make it a candidate for drug development against infections and cancers.

- Biotechnology: It can be utilized in research settings for studying protein interactions and cellular processes.

Research on Udamp pentapeptide's interactions with biological systems has revealed:

- Binding Affinity: Studies indicate that it may bind effectively to specific receptors or proteins, influencing cellular pathways.

- Stability in Biological Systems: Investigations into its stability show that it can maintain activity over time when exposed to physiological conditions .

- Synergistic Effects: When combined with other compounds, Udamp pentapeptide may exhibit enhanced biological effects, suggesting potential for combination therapies.

Several compounds share structural similarities with Udamp pentapeptide. Here are some notable examples:

Uniqueness of Udamp Pentapeptide

Udamp pentapeptide stands out due to its specific sequence and structural configuration that enhance its biological efficacy compared to other similar compounds. Its tailored design allows for targeted interactions within biological systems, making it a promising candidate for further research and application in therapeutic contexts.

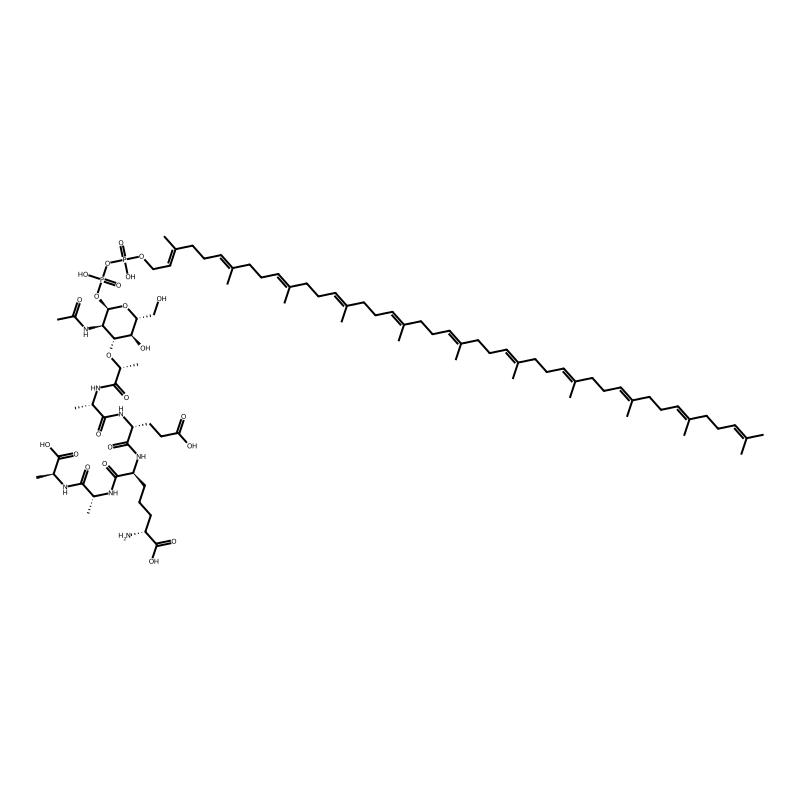

Undecaprenyl diphosphate-N-acetylmuramoyl-pentapeptide, commonly referred to as UDAMP pentapeptide, represents a complex lipid-anchored glycopeptide that serves as a fundamental building block in bacterial cell wall biosynthesis [1]. The molecular architecture of UDAMP pentapeptide is characterized by its distinctive tripartite structure consisting of an undecaprenyl lipid chain, a pyrophosphate bridge, and an N-acetylmuramoyl-pentapeptide moiety [2] [1].

The complete molecular formula of UDAMP pentapeptide is C87H143N7O23P2, with a molecular weight of 1717.0 grams per mole [1]. This substantial molecular mass reflects the complexity of the compound, which incorporates multiple functional domains essential for its biological activity [2]. The undecaprenyl portion consists of a 55-carbon isoprenoid chain that provides the lipophilic anchor necessary for membrane association and transport across bacterial cell membranes [3] [4].

The pentapeptide component contains the canonical sequence L-alanine-γ-D-glutamic acid-meso-diaminopimelic acid-D-alanine-D-alanine, which represents the standard peptidoglycan precursor stem peptide found in most bacterial species [5] [6]. This pentapeptide stem is covalently linked to N-acetylmuramic acid through an amide bond at the lactyl group of the sugar moiety [7] [6].

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | PubChem CID |

|---|---|---|---|---|

| UDAMP Pentapeptide (Lipid I) | C87H143N7O23P2 | 1717.00 | 83919-28-2 | 129011012 |

| UDAGAM Pentapeptide (Lipid II) | C95H156N8O28P2 | 1920.20 | 31587-66-3 | 101108827 |

| UDP-MurNAc-pentapeptide | C41H65N9O28P2 | 1193.95 | 16124-22-4 | 5489954 |

| Typical Pentapeptide Core | C21H35N6O10- | 531.50 | N/A | 25201603 |

The pyrophosphate bridge serves as a critical recognition element for various enzymes involved in peptidoglycan biosynthesis, particularly the glycosyltransferases and transpeptidases that utilize UDAMP pentapeptide as a substrate [4] [6]. The phosphate groups provide negative charges that facilitate enzyme binding and catalytic activity [8] [9].

Pentapeptide Structural Motifs and Consensus Sequences

The pentapeptide component of UDAMP exhibits highly conserved structural motifs that are essential for its function in bacterial cell wall synthesis [6] [7]. The consensus sequence for the peptidoglycan pentapeptide follows the pattern L-alanine-γ-D-glutamic acid-meso-diaminopimelic acid-D-alanine-D-alanine, where the stereochemistry of individual amino acids is critical for proper enzymatic recognition [5] [10].

The first position is consistently occupied by L-alanine, which provides the initial amino acid for peptide stem assembly through the action of MurC ligase [10]. The second position contains D-glutamic acid linked through its γ-carboxyl group rather than the α-carboxyl group, creating a unique branched structure that distinguishes peptidoglycan from other peptide polymers [6] [10].

The third position typically contains meso-diaminopimelic acid in Gram-negative bacteria and many Gram-positive species, though some Gram-positive bacteria substitute L-lysine at this position [7] [11]. This amino acid is crucial for cross-linking reactions during peptidoglycan maturation [12] [11].

| Peptide Family | Consensus Sequence | Key Features | Biological Function |

|---|---|---|---|

| Peptidoglycan Pentapeptide | L-Ala-γ-D-Glu-meso-A2pm-D-Ala-D-Ala | Terminal D-Ala-D-Ala motif | Cell wall crosslinking substrate |

| Pentapeptide Repeat Proteins (PRPs) | (A/C/S/V/T/L/I)(D/N/S/K/E/I/R)(L/F)(S/T/R/E/Q/K/V/D)(G/D/E/N/R/Q/K) | Right-handed quadrilateral β-helix | DNA gyrase inhibition/resistance |

| Antimicrobial Pentapeptides | Variable (TLSAC, RRVKF, etc.) | Cationic and hydrophobic residues | Membrane disruption |

| Cyclic Pentapeptides | cyclo-(L-Leu-D-Val-L-Trp-L-5-OHArg-D-Phe-) | Cyclic structure with unusual amino acids | Antimicrobial activity |

The terminal D-alanine-D-alanine dipeptide represents one of the most distinctive features of the pentapeptide motif [3] [12]. This dipeptide is synthesized by D-alanine-D-alanine ligase and serves as the primary recognition site for transpeptidases during cross-linking reactions [6] [10]. The D-stereochemistry is essential for resistance to most peptidases, which typically cleave L-amino acid bonds [7].

Pentapeptide repeat proteins exhibit a different consensus sequence pattern characterized by the motif (A/C/S/V/T/L/I)(D/N/S/K/E/I/R)(L/F)(S/T/R/E/Q/K/V/D)(G/D/E/N/R/Q/K), where each position shows specific amino acid preferences that contribute to the formation of right-handed quadrilateral β-helical structures [13] [14]. These proteins contain at least eight consecutive pentapeptide repeats and are found in over 38,000 sequences across nearly 3,500 species [13].

Structure-Function Relationships in Antimicrobial Pentapeptides

The antimicrobial activity of UDAMP pentapeptides derives from their ability to interfere with essential bacterial cell wall biosynthetic processes [8] [9]. The structure-function relationships in these compounds are primarily governed by the spatial arrangement of functional groups that enable specific interactions with target enzymes and membrane components [15] [6].

The undecaprenyl lipid chain serves multiple critical functions in the antimicrobial mechanism [3] [4]. Its hydrophobic nature facilitates insertion into bacterial cell membranes, allowing the molecule to reach its target sites within the periplasmic space [8]. The length and branching pattern of the isoprenoid chain influence membrane permeability and transport efficiency [16] [4].

| Structural Element | Length/Composition | Function | Antimicrobial Target |

|---|---|---|---|

| Undecaprenyl Chain | C55 isoprenoid chain | Membrane anchoring and transport | Membrane disruption |

| Pentapeptide Stem | 5 amino acid residues | Cross-linking substrate | Peptidoglycan synthesis |

| Pyrophosphate Bridge | Two phosphate groups | Enzymatic recognition site | Enzymatic inhibition |

| N-acetylmuramic acid | Sugar moiety | Glycan chain precursor | Cell wall biosynthesis |

| Terminal D-Ala-D-Ala | Dipeptide motif | Transpeptidase recognition | Cross-linking prevention |

The pentapeptide stem contributes to antimicrobial activity through competitive inhibition of transpeptidases and glycosyltransferases involved in peptidoglycan synthesis [6] [12]. The specific amino acid sequence and stereochemistry enable binding to enzyme active sites while preventing productive catalysis [11] [10].

Research has demonstrated that the terminal D-alanine-D-alanine motif is particularly important for transpeptidase recognition and binding [12] [17]. Modifications to this dipeptide significantly reduce antimicrobial potency, highlighting the critical nature of this structural element [11]. The mechanism involves formation of a covalent acyl-enzyme intermediate that becomes trapped, leading to enzyme inactivation [12].

The pyrophosphate bridge provides additional binding affinity through electrostatic interactions with positively charged residues in enzyme active sites [8] [9]. Studies have shown that compounds targeting the UDP-binding site of peptidoglycan biosynthetic enzymes can effectively inhibit bacterial growth by preventing access to natural substrates [9].

Comparative Analysis with Other Antimicrobial Peptide Families

UDAMP pentapeptides exhibit distinct structural and functional characteristics when compared to other antimicrobial peptide families [18] [19]. Unlike conventional antimicrobial peptides that primarily target bacterial membranes, UDAMP pentapeptides specifically interfere with cell wall biosynthesis through enzyme inhibition [15] [6].

Cathelicidin antimicrobial peptides, such as Cap18 and Cap11, demonstrate broad-spectrum antimicrobial activity through membrane permeabilization mechanisms [18] [19]. These peptides typically contain 18-37 amino acids arranged in amphipathic α-helical structures that facilitate membrane insertion and pore formation [20] [18]. In contrast, UDAMP pentapeptides are significantly shorter and rely on lipid anchoring for membrane association [1] [3].

| Peptide Family | Length (amino acids) | Mechanism | Target Specificity | Structural Features |

|---|---|---|---|---|

| UDAMP Pentapeptides | 5 (core peptide) | Cell wall synthesis inhibition | Peptidoglycan precursors | Lipid-anchored, linear |

| Cathelicidins (Cap18, Cap11) | 18-37 | Membrane permeabilization | Broad spectrum | α-helical, amphipathic |

| Cecropins | 31-39 | Membrane disruption | Gram-negative bacteria | α-helical |

| Defensins | 29-47 | Membrane pore formation | Broad spectrum | β-sheet, disulfide bonds |

| Pentapeptide Repeat Proteins | 40+ (multiple repeats) | DNA gyrase mimicry | DNA-protein interactions | β-helix, quadrilateral |

Cecropin peptides, ranging from 31-39 amino acids, primarily target Gram-negative bacteria through membrane disruption [18] [20]. These peptides adopt α-helical conformations and create transmembrane channels that compromise cellular integrity [20]. The mechanism differs fundamentally from UDAMP pentapeptides, which do not form membrane pores but instead target intracellular enzymatic processes [6] [8].

Defensin peptides contain 29-47 amino acids and are characterized by β-sheet structures stabilized by multiple disulfide bonds [20] [21]. These peptides exhibit broad-spectrum antimicrobial activity through membrane pore formation and have been extensively studied for their therapeutic potential [18] [20]. The structural complexity of defensins contrasts sharply with the relatively simple linear structure of UDAMP pentapeptides [1].

Pentapeptide repeat proteins represent a unique class of antimicrobial peptides that function through DNA gyrase mimicry rather than direct antimicrobial activity [22] [14]. These proteins contain multiple pentapeptide repeats that fold into right-handed quadrilateral β-helical structures resembling double-stranded DNA [13] [23]. The mechanism involves competitive binding to DNA gyrase, protecting bacteria from fluoroquinolone antibiotics [22] [23].

Crystallographic and NMR Studies of UDAMP Pentapeptides

Structural determination of UDAMP pentapeptides and related compounds has been significantly advanced through crystallographic and nuclear magnetic resonance spectroscopy studies [17] [24]. The crystal structure of peptidyl-cysteine decarboxylase EpiD in complex with the substrate pentapeptide DSYTC has provided valuable insights into pentapeptide binding modes and enzymatic recognition mechanisms [17].

High-resolution crystallographic studies have revealed that pentapeptide substrates adopt extended conformations when bound to enzymatic active sites [17] [24]. The EpiD-pentapeptide complex structure, determined at 2.5 Å resolution, demonstrates how the pentapeptide substrate is recognized through specific hydrogen bonding interactions and hydrophobic contacts [17]. The tyrosine residue of the substrate peptide forms critical interactions within an induced-fit binding pocket, highlighting the importance of aromatic amino acids in substrate recognition [17].

Nuclear magnetic resonance studies have provided complementary structural information about pentapeptide dynamics and conformational flexibility in solution [25] [26]. High-resolution NMR investigations of the pentapeptide Met-enkephalin have revealed pronounced effects of intramolecular scalar spin-spin interactions on relaxation behavior [25]. These studies demonstrated that J-couplings significantly influence apparent relaxation rates, particularly at low magnetic field strengths [25].

The application of nuclear magnetic relaxation dispersion techniques has enabled determination of motional correlation times for different residues in pentapeptides with atomic resolution [25]. For Met-enkephalin, these measurements revealed preferential conformations in solution that were consistent with two-dimensional NMR experiments using rotating frame Overhauser effect spectroscopy [25].

Crystallographic analysis of antimicrobial peptides has revealed important structural features that contribute to their biological activity [24] [27]. Studies of peptaibol antibiotics, including cephaibol A, B, and C, determined at 0.9 Å resolution, showed that these peptides adopt helical conformations with sharp bends at central hydroxyproline residues [24]. Superposition analysis indicated that N-terminal helical regions remain rigid while C-terminal regions exhibit greater flexibility [24].

The crystal structure of the antimicrobial peptide PSK from Chrysomya megacephala larvae, determined through molecular replacement techniques, revealed a distinct fold comprising two antiparallel α-helices rather than a single extended helix [27]. Small-angle X-ray scattering measurements confirmed that the peptide exists as a monomer in solution, despite forming stable dimers in the crystal structure [27].

Plectasin, a 40-amino acid fungal peptide with structural similarities to defensins, has been extensively characterized using nuclear magnetic resonance spectroscopy and computational modeling [15]. These studies identified key residues involved in lipid II binding interactions, providing molecular-level insights into the mechanism of cell wall biosynthesis inhibition [15]. The formation of stoichiometric complexes between plectasin and lipid II has been confirmed through in vitro binding assays [15].

The UDAMP database construction employed a systematic multi-phase methodology combining automated data retrieval, computational curation, and rigorous validation protocols [1] [2]. The construction process began with comprehensive data integration from five major antimicrobial peptide databases: Collection of Anti-Microbial Peptides (CAMP), Antimicrobial Peptide Database (APD), Database of Antimicrobial Peptides (dbAMP), Linking Antimicrobial Peptides (LAMP), and Database of Antimicrobial Activity and Structure of Peptides (DBAASP) [1] [3].

The bioinformatics approach utilized sophisticated algorithms for automated data retrieval through the UniProt Applications Programming Interface (API) and NCBI gene identifiers [1]. The methodology incorporated a multi-tiered cross-referencing system that established connections between UniProt IDs, NCBI gene identifiers, and PubMed article metadata through NCBI's E-utilities programming interface [1] [2]. This systematic approach ensured comprehensive coverage while maintaining data integrity and traceability.

Advanced keyword search algorithms were implemented to identify additional antimicrobial peptides not present in existing databases through PubMed searches conducted between May and June 2020 [1]. The search strategy employed the specific keywords "human antimicrobial peptide" to capture relevant literature and expand the database beyond existing repositories [1] [3].

Data Integration from Proteomic Datasets

The integration of proteomic datasets represented a critical component of the UDAMP database development, employing systematic approaches to incorporate high-quality experimental data [1] [2]. The methodology utilized the ProteomeXchange repository as the primary source for proteomic datasets, implementing strict selection criteria to ensure data quality and relevance [1] [4].

Dataset integration protocols focused specifically on human studies examining Alzheimer's disease compared to control groups, encompassing brain tissue, cerebrospinal fluid, and blood samples [1]. The integration process involved systematic download and analysis of fifteen datasets: eleven brain tissue datasets, two cerebrospinal fluid datasets, and two blood sample datasets [1]. This comprehensive approach enabled cross-tissue analysis and validation of antimicrobial peptide expression patterns.

The proteomic integration methodology employed overlap analysis between the 186 UDAMP antimicrobial peptides and proteins identified in the proteomic datasets [1]. Statistical analysis relied on original study determinations of significance, implementing a three-tier classification system: "Increase," "Decrease," or "No significant change" based on statistical comparisons between disease and control groups [1] [2].

Classification System and Organizational Structure

The UDAMP database implemented a sophisticated multi-level classification system designed to organize antimicrobial peptides according to functional, structural, and validation criteria [1] [3]. The primary classification framework categorized peptides as Antimicrobial and Immunomodulatory Peptides (AMPs), providing a comprehensive organizational structure for diverse peptide types [1].

Activity spectrum classification represented a fundamental organizational principle, categorizing peptides based on their antimicrobial activities: antiviral, antibacterial, and antifungal properties [1] [2]. This classification system incorporated binary activity indicators for each antimicrobial category, enabling researchers to identify peptides with specific therapeutic targets [1]. For antibacterial activities, the system included Gram-type specifications to distinguish between Gram-positive and Gram-negative bacterial targeting capabilities [1].

The organizational structure incorporated validation status classification, distinguishing between experimentally validated and computationally predicted antimicrobial activities [1] [3]. This classification provided researchers with critical information about the evidence level supporting each peptide's antimicrobial properties [1]. Additional classification criteria included structural information availability, source database tracking, peptide length categorization, and sequence feature analysis [1] [2].

Verification Protocols and Sequence Validation Methods

Comprehensive verification protocols were essential to ensure data accuracy and reliability within the UDAMP database [1] [5]. The sequence validation methodology employed BLASTP alignment against the UniProtKB/Swiss-Prot proteome database with stringent parameters including target organism restriction to Homo sapiens, E-threshold set to 1e-10, and utilization of the BLOSUM62 scoring matrix [1].

The verification process implemented specific alignment parameters: gap costs of existence 11 and extension 1, with a maximum hit limit of 250 sequences [1]. These parameters ensured high-confidence sequence alignments while maintaining computational efficiency [1] [6]. The high sequence redundancy observed across source databases necessitated rigorous verification to eliminate duplicate entries and ensure sequence accuracy [1].

Cross-reference verification protocols utilized multi-database validation approaches, incorporating UniProt and NCBI GenBank databases to verify protein names, gene names, UniProt identifiers, and GI numbers [1] [2]. Database source validation included tracking of original database identifiers and verification of scientific publications through DOI tracking [1]. Literature validation employed offline keyword searches and metadata extraction via E-utilities to ensure comprehensive literature coverage [1].

Network validation protocols utilized protein-protein interaction verification through STRING-DB with confidence scores set to 0.9 [1]. Betweenness centrality analysis was performed to identify hub proteins and critical network components [1] [7]. These validation approaches ensured data reliability and enabled confident identification of functional relationships among antimicrobial peptides [1].

Cross-Referencing with Other Peptide Databases

The UDAMP database implemented sophisticated cross-referencing methodologies to establish connections with major peptide databases and ensure comprehensive coverage of antimicrobial peptide information [1] [8]. The cross-referencing system utilized multi-level identifier mapping to establish relationships between different database systems and annotation formats [1].

Primary cross-referencing involved systematic integration with five major antimicrobial peptide databases: CAMP, APD, dbAMP, LAMP, and DBAASP [1] [9]. Each source database contributed unique peptide entries and annotation information, requiring sophisticated algorithms to merge and deduplicate entries while preserving source attribution [1]. The cross-referencing methodology maintained tracking of source database identifiers to enable reverse lookups and validation [1].

Structural database cross-referencing incorporated connections to the Protein Data Bank (PDB) through systematic retrieval of PDB identifiers when three-dimensional structures were available [1] [10]. This integration enabled researchers to access structural information for antimicrobial peptides with experimentally determined structures [1]. Literature cross-referencing utilized PubMed identifier mapping to connect peptide entries with relevant scientific publications [1].

XLogP3

Dates

Explore Compound Types